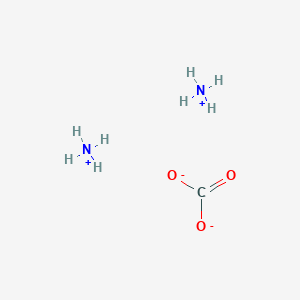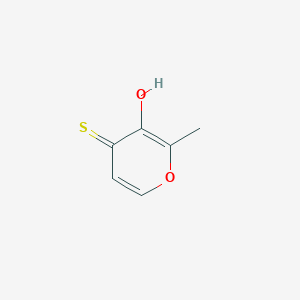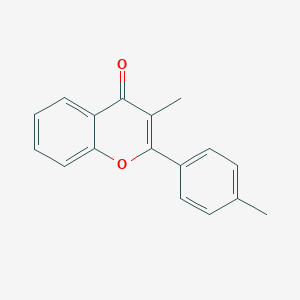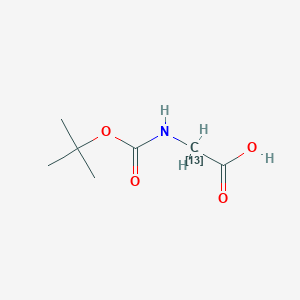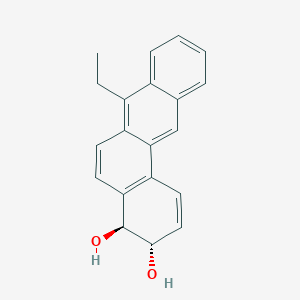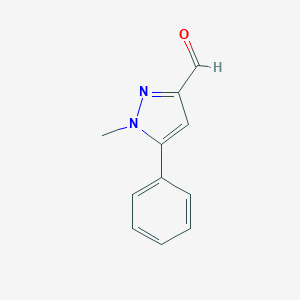![molecular formula C31H46N4O7 B057081 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea CAS No. 125579-40-0](/img/structure/B57081.png)
1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea
説明
1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea is a compound that involves complex organic frameworks, potentially applicable in various scientific fields excluding drug use and dosage. This analysis draws on findings from several scientific investigations, aiming to provide a comprehensive overview.
Synthesis Analysis
The synthesis of urea derivatives often involves nucleophilic substitution reactions, electrophilic additions, and specific catalytic processes to introduce desired functional groups. In the context of similar compounds, methods have evolved from using hazardous reagents like phosgene to safer, more environmentally friendly alternatives (Bigi, Maggi, & Sartori, 2000). These advanced synthetic routes offer a cleaner, safer, and more efficient pathway for urea compound synthesis, likely applicable to our compound of interest.
Molecular Structure Analysis
The molecular and crystal structure of closely related urea derivatives has been established through techniques like X-ray diffraction and IR spectroscopy. For instance, N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea's structure was elucidated, showcasing intermolecular hydrogen bonds crucial for its structural stability (Nugumanova et al., 2006). Such insights into molecular interactions and arrangements provide foundational knowledge for understanding our target compound's structural nuances.
Chemical Reactions and Properties
Urea derivatives engage in a variety of chemical reactions, including disproportionation and interaction with acids, leading to diverse compounds. For example, acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine produces bis(4-tert-butylphenyl)amine and other complex molecules, demonstrating the reactive versatility of urea compounds (Golubev, Tkachev, & Sen', 2014). These reactions highlight the chemical reactivity and potential for further functionalization in similar urea derivatives.
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular arrangement and intermolecular forces. For instance, the crystal structure analysis provides insights into the hydrogen bonding patterns, which can affect the compound's solubility and melting point (Bolte, 1997). Understanding these properties is crucial for predicting the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity with various chemical agents, are pivotal for their application in synthesis and other chemical processes. The interaction with fluoride ions, for example, showcases the urea compound's ability to undergo proton transfer, a property that could be leveraged in catalysis or as a functional group in larger molecules (Boiocchi et al., 2004).
科学的研究の応用
Inhibition of Translation Initiation as Anti-cancer Agents : Symmetrical N,N'-diarylureas, including similar compounds, are potent activators of the eIF2α kinase heme regulated inhibitor. They show promise in reducing the abundance of certain complexes and inhibiting cancer cell proliferation. The derivatives of these compounds have been shown to potently induce phosphorylation of eIF2α and expression of CHOP at protein and mRNA levels. This suggests their potential as leads for the development of potent, non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Antiarrhythmic and Hypotensive Properties : Certain novel 1,3-disubstituted ureas have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. Some compounds, similar to 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea, showed strong hypotensive action and antiarrhythmic activity comparable to Propranolol, indicating their potential in cardiovascular treatments (Chalina et al., 1998).
Molecular Rearrangement to New Derivatives : Certain derivatives of 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea react under specific conditions to form new compounds like indoles and imidazolinones. This showcases the compound's versatility and potential for creating a variety of biologically active derivatives (Klásek et al., 2007).
Fluorescent Sensor for Fe3+/F− Ions : A novel urea-based fluorescent sensor derived from similar compounds has been synthesized, exhibiting highly selective and sensitive detection of Fe3+ and F− ions. This indicates its potential as a promising sensor for direct determination of these ions in various settings (Wu et al., 2016).
Anti-inflammatory Activity and Toxicity Evaluation : A modified compound, 1,3-bis(p-hydroxyphenyl)urea, demonstrated significant anti-inflammatory activity and relatively low toxicity. This suggests its potential as a safer and effective anti-inflammatory agent (Waruwu et al., 2022).
特性
IUPAC Name |
1,3-bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N4O7/c1-19(36)25-13-21(9-11-27(25)41-17-23(38)15-32-30(3,4)5)34-29(40)35-22-10-12-28(26(14-22)20(2)37)42-18-24(39)16-33-31(6,7)8/h9-14,23-24,32-33,38-39H,15-18H2,1-8H3,(H2,34,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWPODQCWFCWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)OCC(CNC(C)(C)C)O)C(=O)C)OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925174 | |
| Record name | N,N'-Bis{3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea | |
CAS RN |
125579-40-0 | |
| Record name | Urea, N,N'-bis(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125579400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis{3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



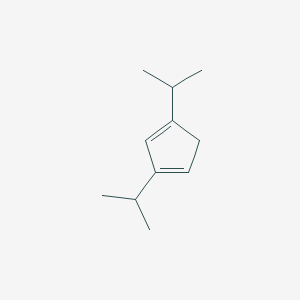
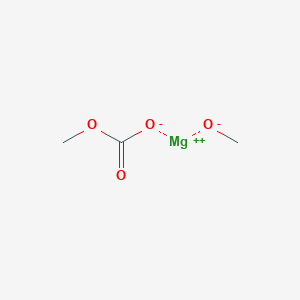
![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
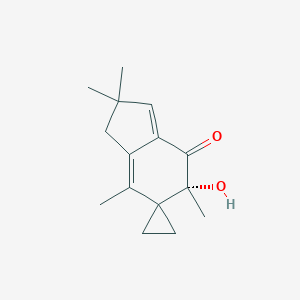
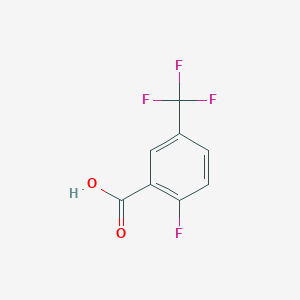
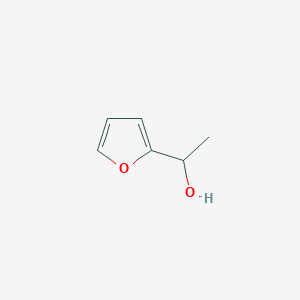
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)
